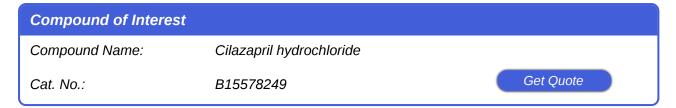


Application Note: Simultaneous Determination of Cilazapril and Hydrochlorothiazide by HPLC

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[AN-HPLC-001]

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of the angiotensin-converting enzyme (ACE) inhibitor, cilazapril, and the diuretic, hydrochlorothiazide, in pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, precise, and suitable for routine quality control analysis.

Introduction

Cilazapril is an ACE inhibitor used in the management of hypertension and congestive heart failure.[1] Hydrochlorothiazide is a diuretic agent also used to treat high blood pressure and fluid retention.[1] The combination of these two drugs is common in antihypertensive therapy. A reliable analytical method for their simultaneous quantification is crucial for ensuring the quality and efficacy of pharmaceutical products. This document provides a detailed protocol for an RP-HPLC method, including chromatographic conditions, sample preparation, and method validation parameters as per ICH guidelines.[1]

ExperimentalInstrumentation and Reagents



- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
- Column: A C18 reversed-phase column is recommended. Specific examples include Luna
 C18 (250 x 4.6 mm, 5 μm) or Lichrospher 100 RP-18e (250 x 4.0 mm, 5 μm).[1][2]
- Reagents: HPLC grade methanol, acetonitrile, potassium dihydrogen phosphate, and orthophosphoric acid are required.[1] Deionized water should be used throughout the experiment.
- Standards: Reference standards of cilazapril and hydrochlorothiazide are necessary.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the simultaneous analysis of cilazapril and hydrochlorothiazide.

Parameter	Condition 1	Condition 2
Column	Luna C18 (250 x 4.6 mm, 5 μm)	Lichrospher 100 RP-18e (250 x 4.0 mm, 5 μm)
Mobile Phase	Methanol: 0.025M Potassium Dihydrogen Phosphate Buffer (pH 4.0) (60:40 v/v)[1]	Methanol: Phosphate Buffer (Gradient)[2]
Flow Rate	1.0 mL/min[1]	0.8 mL/min[2]
Detection Wavelength	256 nm[1]	254 nm[2]
Injection Volume	20 μL	Not Specified
Column Temperature	Ambient	40°C[3]

Protocols Standard Solution Preparation

• Stock Solutions: Accurately weigh and dissolve approximately 25 mg of cilazapril reference standard and 25 mg of hydrochlorothiazide reference standard in separate 25 mL volumetric



flasks with methanol to obtain individual stock solutions.[1]

 Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations within the linear range of the assay.

Sample Preparation (from Tablets)

- · Weigh and finely powder a minimum of 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of cilazapril and transfer it to a 100 mL volumetric flask.[1]
- Add approximately 60 mL of methanol and sonicate for 10 minutes to ensure complete dissolution of the active ingredients.[1]
- Make up the volume to 100 mL with methanol and mix well.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
- Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, with key performance characteristics summarized below.

Linearity

The method demonstrates excellent linearity over the tested concentration ranges.



Analyte	Range (μg/mL)	Correlation Coefficient (r²)
Cilazapril	0.5 - 40[1]	0.996[1]
Hydrochlorothiazide	5 - 60[1]	0.998[1]
Cilazapril	15 - 200[2]	Not Specified
Hydrochlorothiazide	10 - 150[2]	Not Specified

Accuracy (Recovery)

The accuracy of the method was confirmed by recovery studies.

Analyte	Recovery (%)
Cilazapril	97.67 - 98.90[1]
Hydrochlorothiazide	97.60 - 99.06[1]
Cilazapril	98.5 ± 0.38[2]
Hydrochlorothiazide	99.1 ± 1.15[2]

Precision

The precision of the method is demonstrated by the low relative standard deviation (RSD) for replicate injections.

Analyte	RSD (%)
Cilazapril	< 2
Hydrochlorothiazide	< 2

Limits of Detection (LOD) and Quantification (LOQ)



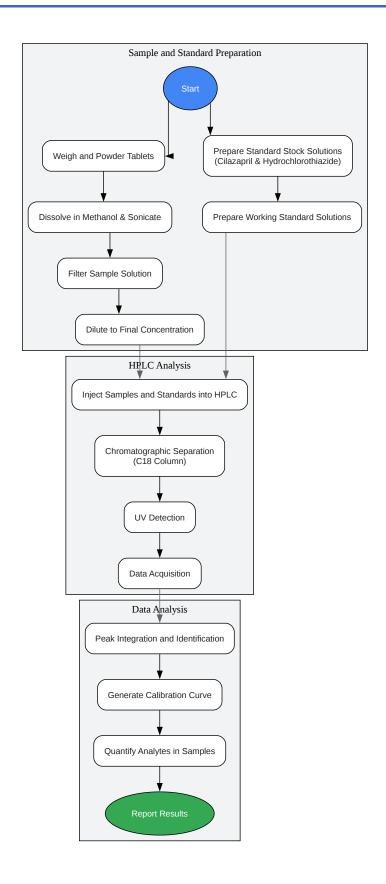
Analyte	LOD (μg/mL)	LOQ (μg/mL)
Cilazapril	0.17[1]	0.5[1]
Hydrochlorothiazide	1.3[1]	4.1[1]

System Suitability

Parameter	Typical Value
Retention Time (Cilazapril)	~5.85 min[1]
Retention Time (Hydrochlorothiazide)	~2.56 min[1]
Theoretical Plates	> 2000
Tailing Factor	< 2

Experimental Workflow





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Caption: Experimental workflow for the simultaneous determination of cilazapril and hydrochlorothiazide by HPLC.

Conclusion

The presented RP-HPLC method is suitable for the simultaneous determination of cilazapril and hydrochlorothiazide in pharmaceutical formulations. The method is straightforward, accurate, and precise, making it ideal for routine quality control testing in the pharmaceutical industry. The validation data confirms that the method meets the requirements for analytical applications.

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- To cite this document: BenchChem. [Application Note: Simultaneous Determination of Cilazapril and Hydrochlorothiazide by HPLC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578249#cilazapril-and-hydrochlorothiazide-simultaneous-determination-by-hplc]

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